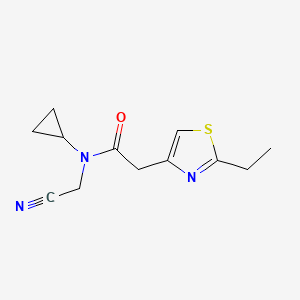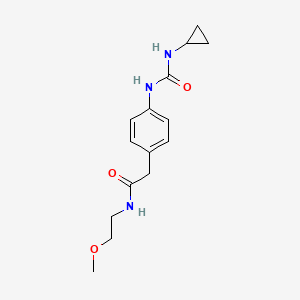
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide, also known as PF-06463922, is a small molecule inhibitor that selectively targets the receptor tyrosine kinase, FMS-like tyrosine kinase 3 (FLT3). FLT3 is a protein that is involved in the regulation of hematopoiesis, or the formation of blood cells. Mutations in FLT3 have been linked to the development of acute myeloid leukemia (AML), a type of cancer that affects the blood and bone marrow. PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for AML.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities and Crystal Structure Analysis
Research on similar compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, explores their anticonvulsant activities. These compounds show potential in acting as functionalized amino acid anticonvulsants due to their specific molecular features likely responsible for anticonvulsant activities. This insight comes from stereochemical comparisons and crystal structure analysis, which highlight the importance of certain molecular features like phenyl groups and oxygen atoms in their biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Metabolism and Toxicology Studies
Comparative metabolism studies on chloroacetamide herbicides provide insights into the metabolic activation pathways that may lead to carcinogenicity. These studies are crucial for understanding the metabolic processes in human and rat liver microsomes, which could inform safety evaluations and risk assessments of chemicals with similar structures (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmacological Assessments
The synthesis and pharmacological assessment of compounds like 2-(4-methoxyphenyl)ethyl]acetamide derivatives for PTP1B inhibitory activity demonstrate the potential of these compounds in antidiabetic applications. Docking studies and in vivo screening for antidiabetic activity provide a basis for the development of novel therapeutic agents (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Green Synthesis and Catalytic Applications
Research into the green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights the development of novel catalysts with high activity, selectivity, and stability for industrial applications. This research is significant for the production of azo disperse dyes and demonstrates an environmentally friendly approach to chemical synthesis (Zhang Qun-feng, 2008).
Eigenschaften
IUPAC Name |
2-[4-(cyclopropylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-9-8-16-14(19)10-11-2-4-12(5-3-11)17-15(20)18-13-6-7-13/h2-5,13H,6-10H2,1H3,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQFZKRPIXCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-cyclopropylureido)phenyl)-N-(2-methoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2913838.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2913839.png)

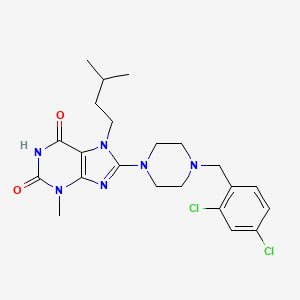


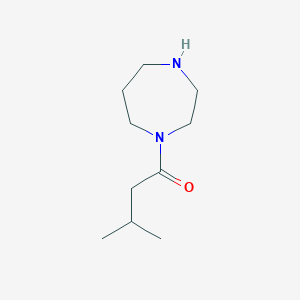
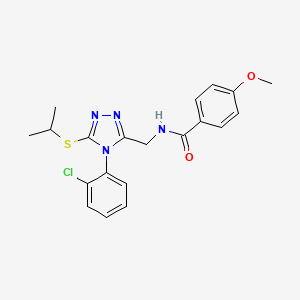
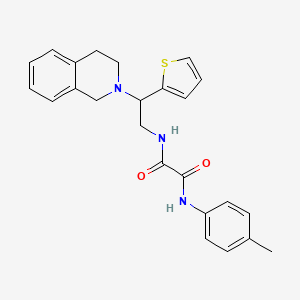
![2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide](/img/structure/B2913852.png)
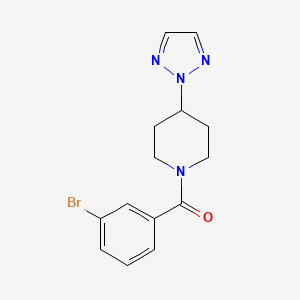

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)
